Chemical structure and properties of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol
Chemical structure and properties of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol
An In-depth Technical Guide to 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol: Structure, Properties, Synthesis, and Applications
Executive Summary
1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a chiral amino alcohol that serves as a highly valuable building block in modern organic and medicinal chemistry. Possessing two stereocenters, its distinct stereoisomers offer a structurally rigid scaffold crucial for the development of complex molecules, including pharmaceutical agents and chiral catalysts.[1][2] The pyrrolidine ring system is a prevalent feature in numerous biologically active compounds, making its derivatives, such as the title compound, of significant interest to researchers in drug discovery.[3] This guide provides a comprehensive technical overview of its chemical structure, stereochemical diversity, physicochemical properties, and potential applications. Furthermore, it outlines a representative synthetic pathway and details the expected analytical characterization, offering a Senior Application Scientist's perspective on its practical use in a research and development setting.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical entity dictate its behavior and potential applications. For 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, its utility is intrinsically linked to its three-dimensional structure and resulting chemical properties.
Chemical Identification
The compound is systematically named based on IUPAC nomenclature, but various identifiers are used across commercial and research databases. Its stereoisomers are often distinguished by specific CAS numbers.
| Identifier | Value | Source |
| IUPAC Name | 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol | - |
| Molecular Formula | C₇H₁₅NO | [1][4] |
| Molecular Weight | 129.20 g/mol | [4][5] |
| CAS Number (S,S)-isomer | 1803485-14-4 | [6][7] |
| CAS Number (R,S)-isomer | 1803485-19-9 | [5] |
| InChIKey (S,S)-isomer | LGZVZTBBCKQEPT-BQBZGAKWSA-N | [2] |
Stereochemistry: The Basis of Specificity
The presence of two chiral centers—one at the C2 position of the pyrrolidine ring and the other at the C1 position of the ethan-1-ol side chain—gives rise to four possible stereoisomers: (1S, 2S), (1R, 2R), (1S, 2R), and (1R, 2S). The (S,S) and (R,R) isomers are enantiomers of each other, as are the (S,R) and (R,S) isomers. These pairs of enantiomers are diastereomers of each other. This stereochemical diversity is critical, as the specific spatial arrangement of the hydroxyl and N-methylpyrrolidinyl groups profoundly influences biological interactions and catalytic performance. For drug development professionals, isolating the correct stereoisomer is often a key step in optimizing efficacy and reducing off-target effects.
Physicochemical Properties
The compound's properties make it suitable for a range of synthetic transformations.
| Property | Value | Source / Rationale |
| Appearance | Colorless liquid | [6] |
| Purity (Commercial) | ≥97% | [6] |
| Topological Polar Surface Area | 23.47 Ų | [5] |
| XLogP3 (Predicted) | 0.5 | [4][8] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Storage Conditions | 2-8 °C, sealed in a dry environment | [5] |
Synthesis and Characterization
A robust and reproducible synthetic route, coupled with thorough analytical validation, is paramount for the reliable use of this chiral building block.
Retrosynthetic Analysis
From a strategic perspective, the most logical disconnection for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is at the C-C bond formed between the pyrrolidine ring and the side chain. This approach identifies an N-methylproline derivative as a readily available chiral starting material and a methyl organometallic reagent as the C1 synthon. This strategy is advantageous as it preserves the stereochemistry of the proline precursor.
Exemplary Synthetic Protocol: (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethan-1-ol
This protocol describes a representative method starting from L-proline. The choice of reagents, such as a non-nucleophilic base for methylation and a robust reducing agent for ester-to-aldehyde conversion (if needed), is critical for minimizing side reactions and preserving stereochemical integrity.
Step 1: N-Methylation of L-Proline
-
Suspend L-proline (1.0 eq) in a suitable solvent like methanol.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) as a base. The base is crucial for deprotonating the carboxylic acid and the secondary amine.
-
Add methyl iodide (CH₃I, 2.5 eq) portion-wise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Filter the solids and concentrate the filtrate under reduced pressure to obtain crude N-methyl-L-proline.
Step 2: Esterification
-
Dissolve the crude N-methyl-L-proline in methanol.
-
Add a catalytic amount of sulfuric acid (H₂SO₄) or use thionyl chloride (SOCl₂) for a more rapid conversion.
-
Reflux the mixture for 4-6 hours. The esterification protects the carboxylic acid, activating it for the subsequent step.
-
Neutralize the reaction, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield methyl (S)-1-methylpyrrolidine-2-carboxylate.
Step 3: Grignard Reaction
-
Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (CH₃MgBr, 2.2 eq, 3.0 M solution in diethyl ether). Two equivalents are required: the first deprotonates any trace water and the alpha-proton, while the second performs the nucleophilic attack on the carbonyl. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
-
Purify by silica gel column chromatography to obtain the final product, (S)-1-((S)-1-methylpyrrolidin-2-yl)ethan-1-ol.
Analytical Characterization Workflow
A self-validating analytical workflow ensures the identity, purity, and structural integrity of the synthesized compound. Each step provides orthogonal data to confirm the outcome of the synthesis.
Predicted Spectroscopic Data
While experimental spectra should always be acquired, predicting the spectral features is a key exercise for a scientist to confirm a successful synthesis. The following data are predicted for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.
Table: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.8-4.0 | m | 1H | -CH(OH)- | Deshielded by the adjacent hydroxyl group. |
| ~3.0-3.2 | m | 1H | Pyrrolidine H5a | Diastereotopic proton adjacent to nitrogen. |
| ~2.4 | s | 3H | N-CH₃ | Singlet for the N-methyl group. |
| ~2.2-2.3 | m | 1H | Pyrrolidine H2 | Methine proton adjacent to two substituents. |
| ~1.6-2.0 | m | 4H | Pyrrolidine H3, H4 | Methylene protons of the pyrrolidine ring. |
| ~1.2-1.3 | d | 3H | -CH(OH)CH₃ | Doublet due to coupling with the methine proton. |
| (Broad) | s | 1H | -OH | Exchangeable proton, shift is concentration-dependent. |
Table: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~68-72 | -CH(OH)- |
| ~65-68 | Pyrrolidine C2 |
| ~55-58 | Pyrrolidine C5 |
| ~40-42 | N-CH₃ |
| ~28-32 | Pyrrolidine C3 |
| ~22-25 | Pyrrolidine C4 |
| ~18-21 | -CH(OH)CH₃ |
Mass Spectrometry: Electron ionization (EI) would likely show a weak molecular ion peak (M⁺) at m/z 129. The most prominent peak is expected at m/z 84, corresponding to the stable [M - C₂H₅O]⁺ fragment (the N-methylpyrrolidinyl-methyl cation), a characteristic fragmentation for such structures.[8]
Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak around 3300-3500 cm⁻¹ (O-H stretch), sharp peaks at 2850-2950 cm⁻¹ (aliphatic C-H stretch), and a peak around 1050-1150 cm⁻¹ (C-O stretch of a secondary alcohol).
Applications in Research and Drug Development
The utility of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol stems from its identity as a chiral building block.
-
Asymmetric Synthesis: It serves as an intermediate in the synthesis of more complex chiral molecules. Its rigid pyrrolidine framework can help control the stereochemical outcome of subsequent reactions.[1][2]
-
Pharmaceutical Precursor: The N-methylpyrrolidine motif is present in various biologically active compounds. While this specific alcohol may not be the final active pharmaceutical ingredient (API), it is a key precursor. For example, related pyrrolidine structures are central to monoamine reuptake inhibitors, which are investigated for treating conditions like cocaine abuse.[9] Its structure allows for further modification to explore structure-activity relationships (SAR).
-
Chiral Ligand Development: The amino alcohol functionality makes it a candidate for development into chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment for catalytic transformations.
Safety and Handling
Based on data for closely related isomers and stereoisomers, 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol should be handled with appropriate care.
-
GHS Classification (Anticipated): Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is more than a simple chemical. It is a precision tool for the construction of molecular complexity. Its well-defined stereochemistry and versatile functional groups make it an indispensable intermediate for researchers and scientists in drug development and asymmetric synthesis. A thorough understanding of its synthesis, characterization, and handling is essential for unlocking its full potential in the creation of novel and impactful chemical entities.
References
-
PubChem. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363. Available from: [Link]
-
UCHEM. (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. Available from: [Link]
-
PubChem. (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Available from: [Link]
-
Molbase. 2-(1-methylpyrrolidin-2-yl)ethanol. Available from: [Link]
- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Available from: [Link]
-
Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Available from: [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol | 1803485-14-4 | Benchchem [benchchem.com]
- 3. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 4. (R)-2-(1-methylpyrrolidin-2-yl)ethanol | C7H15NO | CID 6950163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol 97% | CAS: 1803485-14-4 | AChemBlock [achemblock.com]
- 7. (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 8. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.ie [drugs.ie]
